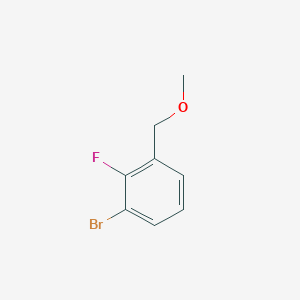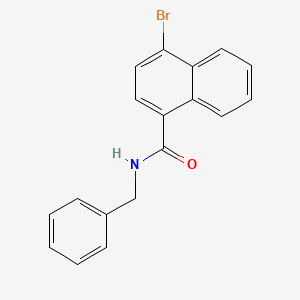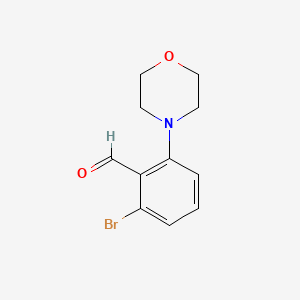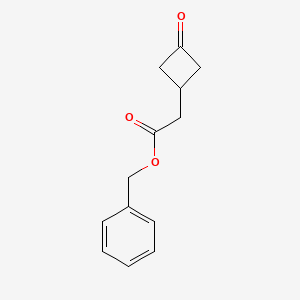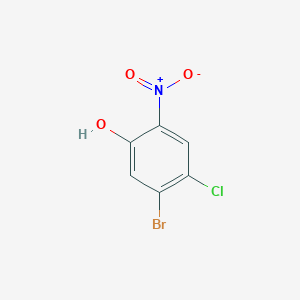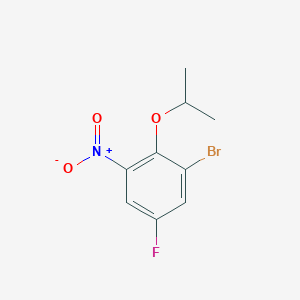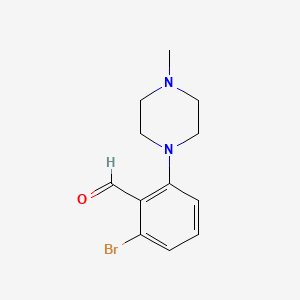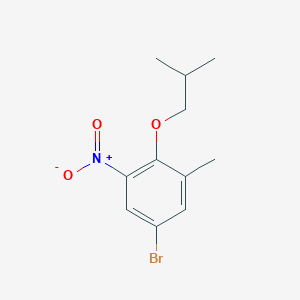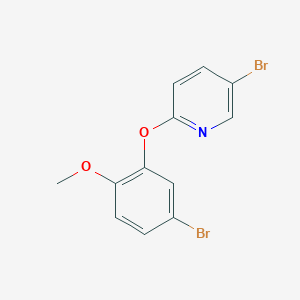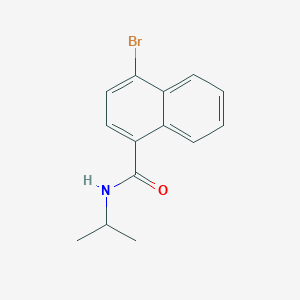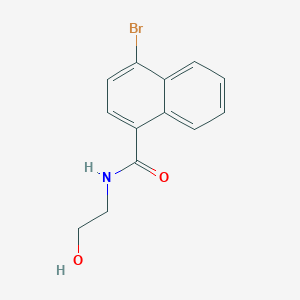![molecular formula C8H10F5NO2 B1374839 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate CAS No. 1427367-47-2](/img/structure/B1374839.png)
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate
概要
説明
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C8H10F5NO2. It is known for its unique spirocyclic structure, which includes a nitrogen atom and multiple fluorine atoms. This compound is used in various scientific research applications, particularly in the fields of chemistry and biology.
作用機序
Target of Action
The primary target of 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate is the metabotropic glutamate receptor subtype 2 (mGluR2) . This receptor plays a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity.
Mode of Action
6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate acts as a selective negative allosteric modulator of mGluR2 . This means it binds to a site on the receptor separate from the active site, causing a conformational change that reduces the receptor’s response to its ligand, glutamate.
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic neurotransmission pathway . By inhibiting mGluR2, it modulates the release of glutamate, a key neurotransmitter involved in learning, memory, and neuroplasticity. The downstream effects of this modulation are complex and can vary depending on the specific neural circuits involved.
Result of Action
The molecular and cellular effects of 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate’s action are likely to involve changes in neuronal excitability and synaptic transmission due to its modulation of glutamate release . .
Action Environment
The action, efficacy, and stability of 6,6-Difluoro-2-aza-spiro[3.3]heptane trifluoroacetate can be influenced by various environmental factors. For instance, the compound should be stored under inert gas (nitrogen or Argon) at 2-8°C . .
生化学分析
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under inert gas (nitrogen or argon) at temperatures between 2-8°C . Prolonged exposure to environmental conditions may lead to degradation, potentially altering its biochemical properties and efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal dynamics of its effects on cellular processes.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s metabolism may involve phase I and phase II enzymatic reactions, leading to the formation of metabolites that can be further processed or excreted . The effects on metabolic flux and metabolite levels depend on the activity of these enzymes and the availability of cofactors, which can vary between different biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound may be actively transported across cell membranes or passively diffuse based on its physicochemical properties . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or other organelles where it interacts with enzymes and receptors. The localization can influence the compound’s efficacy and specificity in modulating biochemical pathways and cellular processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate typically involves the reaction of 6,6-difluoro-2-azaspiro[3.3]heptane with trifluoroacetic acid. The reaction is carried out under inert gas conditions, such as nitrogen or argon, at temperatures ranging from 2-8°C . The product is then purified to achieve the desired purity levels, which can be as high as 98% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reaction between 6,6-difluoro-2-azaspiro[3.3]heptane and trifluoroacetic acid, with careful control of reaction conditions to ensure consistency and purity .
化学反応の分析
Types of Reactions
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the fluorine atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert gas atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated derivatives, while substitution reactions can introduce various functional groups into the molecule .
科学的研究の応用
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is used in a wide range of scientific research applications:
類似化合物との比較
Similar Compounds
6,6-Difluoro-2-azaspiro[3.3]heptane hydrochloride: This compound is similar in structure but differs in its counterion, which can affect its solubility and reactivity.
tert-Butyl 6,6-difluoro-2-azaspiro[3.3]heptane-2-carboxylate:
Uniqueness
6,6-Difluoro-2-azaspiro[3.3]heptane 2,2,2-trifluoroacetate is unique due to its trifluoroacetate group, which imparts distinct chemical properties such as increased stability and specific reactivity patterns. This makes it particularly valuable in research focused on receptor modulation and enzyme inhibition.
特性
IUPAC Name |
6,6-difluoro-2-azaspiro[3.3]heptane;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.C2HF3O2/c7-6(8)1-5(2-6)3-9-4-5;3-2(4,5)1(6)7/h9H,1-4H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VADHXGWRJYIASW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(F)F)CNC2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


